molecular formula C18H19N3O3 B2604905 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894007-04-6

1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2604905
CAS No.: 894007-04-6
M. Wt: 325.368
InChI Key: NONWDLHOYDRPLF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 2-methoxyphenyl group to the pyrrolidinone intermediate. This can be done through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbamate under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The methoxyphenyl and phenylpyrrolidinone moieties can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

    Substitution Reagents: Halides, nucleophiles, and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exerts its effects depends on its specific interactions with molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signaling cascades, metabolic pathways, or gene expression.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)thiourea: This compound has a similar structure but contains a thiourea linkage instead of a urea linkage.

    1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)carbamate: This compound contains a carbamate linkage instead of a urea linkage.

Uniqueness: The unique combination of the methoxyphenyl and phenylpyrrolidinone moieties, along with the urea linkage, distinguishes this compound from other similar compounds

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-16-10-6-5-9-15(16)20-18(23)19-13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONWDLHOYDRPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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